![molecular formula C2H8FNOSi B14437498 O-[Fluoro(dimethyl)silyl]hydroxylamine CAS No. 79129-02-5](/img/structure/B14437498.png)
O-[Fluoro(dimethyl)silyl]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-[Fluoro(dimethyl)silyl]hydroxylamine is a chemical compound characterized by the presence of a fluorine atom, two methyl groups, and a silyl group attached to a hydroxylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-[Fluoro(dimethyl)silyl]hydroxylamine typically involves the reaction of hydroxylamine with a fluorinated silylating agent. One common method is the reaction of hydroxylamine with fluorodimethylchlorosilane in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
O-[Fluoro(dimethyl)silyl]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used to replace the silyl group.
Major Products Formed
Oxidation: Oximes or nitroso compounds.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted hydroxylamines depending on the nucleophile used.
Applications De Recherche Scientifique
O-[Fluoro(dimethyl)silyl]hydroxylamine has several applications in scientific research:
Biology: Employed in the modification of biomolecules for labeling and detection purposes.
Medicine: Investigated for potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of O-[Fluoro(dimethyl)silyl]hydroxylamine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The silyl group can stabilize intermediates and transition states, facilitating the formation of desired products. The fluorine atom can influence the reactivity and selectivity of the compound through electronic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
O-(tert-Butyldimethylsilyl)hydroxylamine: Similar in structure but with a tert-butyl group instead of a fluorine atom.
O-(Trimethylsilyl)hydroxylamine: Contains three methyl groups attached to the silicon atom.
O-(Phenylsilyl)hydroxylamine: Features a phenyl group attached to the silicon atom.
Uniqueness
O-[Fluoro(dimethyl)silyl]hydroxylamine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to other silyl hydroxylamines. This uniqueness makes it valuable for specific applications where the fluorine atom’s influence is beneficial.
Propriétés
Numéro CAS |
79129-02-5 |
|---|---|
Formule moléculaire |
C2H8FNOSi |
Poids moléculaire |
109.17 g/mol |
Nom IUPAC |
O-[fluoro(dimethyl)silyl]hydroxylamine |
InChI |
InChI=1S/C2H8FNOSi/c1-6(2,3)5-4/h4H2,1-2H3 |
Clé InChI |
SOVDNLMYKNPFIS-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(ON)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


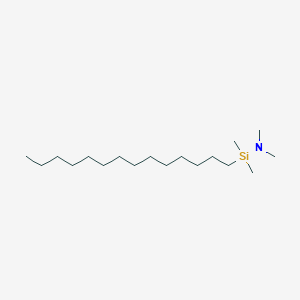
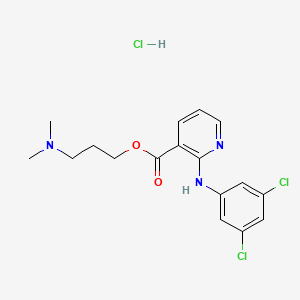
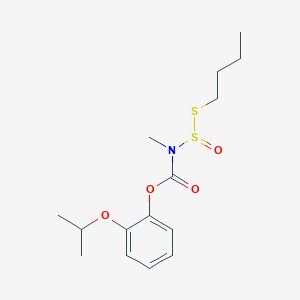
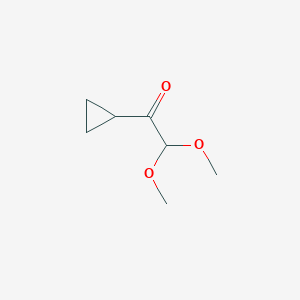
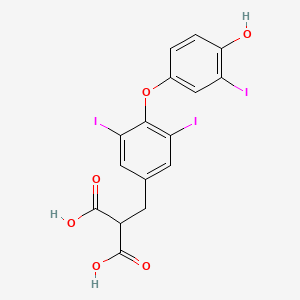
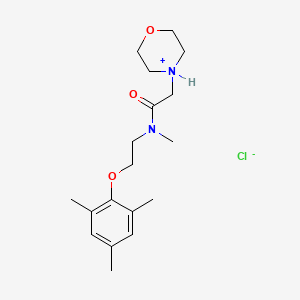
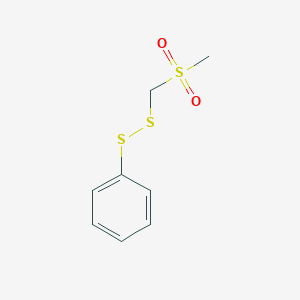
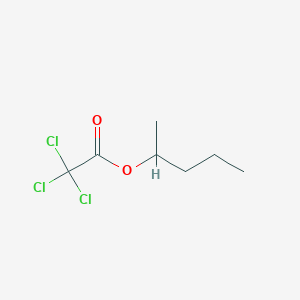
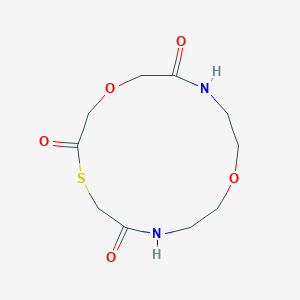
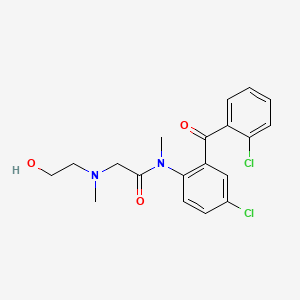
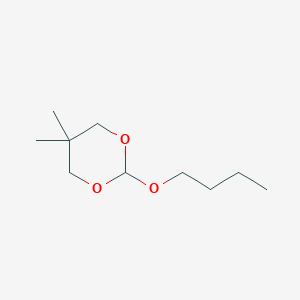
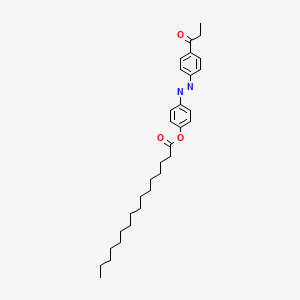
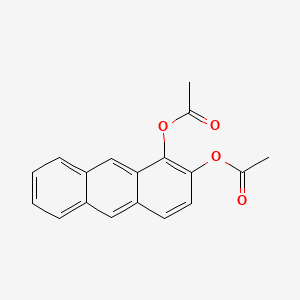
![6-[(3-Methoxypropyl)(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol](/img/structure/B14437497.png)
